molecular formula C17H18F3NO B5816474 2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol

2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol

Cat. No.: B5816474
M. Wt: 309.33 g/mol
InChI Key: SDGAIUPMSLQTSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzyl group and an ethanolamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol can be achieved through several synthetic routes. One common method involves the reaction of 2-(trifluoromethyl)benzaldehyde with benzylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product. The reaction conditions typically involve mild temperatures and the use of solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The imine intermediate can be reduced to form the final product.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions may involve reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of the desired ethanolamine derivative.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The benzyl and ethanolamine moieties may contribute to the compound’s binding affinity to specific receptors or enzymes, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzaldehyde: Shares the trifluoromethyl group and phenyl ring but lacks the benzyl and ethanolamine moieties.

    Benzylamine: Contains the benzyl group but lacks the trifluoromethyl and ethanolamine components.

    Ethanolamine: Contains the ethanolamine moiety but lacks the trifluoromethyl and benzyl groups.

Uniqueness

2-[Benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol is unique due to the combination of its trifluoromethyl, benzyl, and ethanolamine groups. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds .

Properties

IUPAC Name

2-[benzyl-[[2-(trifluoromethyl)phenyl]methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO/c18-17(19,20)16-9-5-4-8-15(16)13-21(10-11-22)12-14-6-2-1-3-7-14/h1-9,22H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDGAIUPMSLQTSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.